2-Chloro-N-(2-fluorophenyl)-N-methylacetamide
CAS No.: 1226177-05-4
Cat. No.: VC3057479
Molecular Formula: C9H9ClFNO
Molecular Weight: 201.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1226177-05-4 |
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Molecular Formula | C9H9ClFNO |
Molecular Weight | 201.62 g/mol |
IUPAC Name | 2-chloro-N-(2-fluorophenyl)-N-methylacetamide |
Standard InChI | InChI=1S/C9H9ClFNO/c1-12(9(13)6-10)8-5-3-2-4-7(8)11/h2-5H,6H2,1H3 |
Standard InChI Key | UQXGYJKYCAUGGM-UHFFFAOYSA-N |
SMILES | CN(C1=CC=CC=C1F)C(=O)CCl |
Canonical SMILES | CN(C1=CC=CC=C1F)C(=O)CCl |
Introduction
Chemical Structure and Properties
Structural Characteristics
2-Chloro-N-(2-fluorophenyl)-N-methylacetamide possesses a distinctive chemical structure that can be characterized by several key features:
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A chloroacetyl group (ClCH₂CO-) providing electrophilic reactivity
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A tertiary amide linkage with the nitrogen atom connected to three different substituents
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A 2-fluorophenyl group contributing to the compound's physical properties
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A methyl group attached to the nitrogen atom affecting the amide conformation
Physical and Chemical Properties
Based on structural similarities to compounds documented in chemical databases, the following properties have been determined or can be reasonably estimated:
Synthesis Methods
Direct N-Acylation Approach
This approach involves the acylation of N-methyl-2-fluoroaniline with chloroacetyl chloride:
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Preparation of N-methyl-2-fluoroaniline through selective N-methylation of 2-fluoroaniline
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Reaction with chloroacetyl chloride in the presence of a suitable base (e.g., triethylamine or pyridine)
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Purification through recrystallization or column chromatography
Sequential N-Methylation and Acylation
An alternative approach involves:
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Acylation of 2-fluoroaniline with chloroacetyl chloride to form 2-chloro-N-(2-fluorophenyl)acetamide
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N-methylation using an appropriate methylating agent such as methyl iodide, dimethyl sulfate, or methyl p-toluenesulfonate
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Isolation and purification of the final product
Specific Synthetic Method
Drawing from synthetic protocols described for related compounds, a potential optimized synthesis might involve:
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To a solution of N-methyl-2-fluoroaniline (1.0 eq) in an appropriate solvent (e.g., dichloromethane or acetonitrile) at 0-5°C, add a base such as triethylamine (1.2-1.5 eq).
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Add chloroacetyl chloride (1.1-1.2 eq) dropwise while maintaining the temperature below 10°C.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography.
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Upon completion, quench the reaction with water, separate the organic layer, and wash with dilute sodium bicarbonate solution.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by recrystallization from an appropriate solvent system (e.g., toluene/n-heptane) .
The patent literature describes the use of specific methylating reagents such as "methyl p-toluenesulfonate, methyl o-nitrobenzenesulfonate, methyl m-nitrobenzenesulfonate, methyl p-nitrobenzenesulfonate and methyl methanesulfonate" for the methylation step when following the sequential approach .
Biological Activity and Mechanism of Action
Analgesic and Anti-inflammatory Activity
The structural features of 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide suggest potential analgesic and anti-inflammatory properties. The 2-fluorophenyl group may enhance interactions with specific biological targets involved in pain and inflammation pathways.
Structure-Activity Relationships
Several structural features of 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide could influence its biological activity:
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The 2-fluorophenyl group: The fluorine atom in the ortho position may enhance lipophilicity and membrane permeability while also influencing the electronic properties of the aromatic ring.
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The chloroacetyl group: This moiety provides a reactive center that could potentially interact with nucleophilic residues in biological targets.
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The N-methyl group: This substituent affects the conformation of the amide bond and may influence receptor binding characteristics and metabolic stability.
Structural Feature | Potential Impact on Biological Activity |
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2-Fluoro substituent | Enhanced lipophilicity, altered electronic distribution, potential H-bonding interactions |
Chloroacetyl group | Electrophilic reactivity, potential for covalent interactions with biological nucleophiles |
N-Methyl group | Restricted rotation around C-N bond, altered pharmacokinetic properties |
Tertiary amide | Stability toward metabolic hydrolysis, distinct conformational preferences |
Applications in Research and Development
Pharmaceutical Research
2-Chloro-N-(2-fluorophenyl)-N-methylacetamide may serve various roles in pharmaceutical research:
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As a building block for the synthesis of more complex bioactive molecules
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As a model compound for studying structure-activity relationships in halogenated acetamides
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As a potential lead compound for developing therapeutics targeting neurological disorders, pain, inflammation, or microbial infections
The compound's specific structural features make it particularly valuable for studying how subtle modifications in halogenated acetamides affect biological activity and physicochemical properties.
Chemical Synthesis
In synthetic organic chemistry, 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide may find application as:
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An electrophilic alkylating agent for various nucleophiles due to the reactive chloromethyl group
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An intermediate in the synthesis of more complex heterocyclic compounds
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A model substrate for developing new synthetic methodologies
Analytical Standards
Given its well-defined structure and composition, 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide could serve as an analytical standard for:
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Method development in chromatographic techniques
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Calibration in spectroscopic analyses
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Reference material in structure elucidation studies
Comparison with Related Compounds
Structural Analogs
Several structural analogs of 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide appear in the scientific literature:
2-chloro-N-[(2-fluorophenyl)methyl]-N-methylacetamide
This compound differs from our target molecule by the insertion of a methylene group between the nitrogen atom and the fluorophenyl ring . This structural modification likely affects:
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Conformational flexibility
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Receptor binding properties
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Distribution of electron density
2-chloro-N-ethyl-N-[(3-fluorophenyl)methyl]acetamide
This analog features multiple structural differences:
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An ethyl group instead of a methyl group on the nitrogen
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A fluorine atom at the meta position instead of the ortho position
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An additional methylene spacer between the nitrogen and the phenyl ring
N-[5-(3-dimethylamino-acryloyl)-2-fluorophenyl]-N-methyl-acetamide
This more complex derivative contains:
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A dimethylamino-acryloyl substituent at position 5 of the fluorophenyl ring
Comparative Analysis
Analytical Methods for Identification and Quantification
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) represent effective techniques for the analysis of 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide:
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HPLC Analysis:
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Recommended column: C18 reversed-phase
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Mobile phase: Acetonitrile/water gradient
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Detection: UV detection at approximately 240-260 nm
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GC Analysis:
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Column: 5% phenyl-methylpolysiloxane
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Temperature program: Initial 80°C, ramp to 250°C
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Detection: Flame ionization detector (FID) or mass spectrometry (MS)
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Spectroscopic Identification
Multiple spectroscopic techniques can be employed for structural confirmation:
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Mass Spectrometry:
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Expected molecular ion peak at m/z 201/203 (reflecting the chlorine isotope pattern)
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Characteristic fragmentation pattern including loss of the chloromethyl group
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Characteristic signals for N-methyl (~3.0-3.2 ppm), chloromethyl (~4.0-4.2 ppm), and aromatic protons
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¹³C NMR: Distinctive carbon signals including the carbonyl carbon (~167-169 ppm)
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¹⁹F NMR: Single fluorine signal with characteristic coupling patterns
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Infrared Spectroscopy:
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Strong carbonyl absorption (~1650-1670 cm⁻¹)
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C-F stretching (~1200-1250 cm⁻¹)
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C-Cl stretching (~750-800 cm⁻¹)
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